molecular formula C16H13Cl2NO4 B8663257 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran CAS No. 83054-15-3

7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran

Cat. No.: B8663257
CAS No.: 83054-15-3
M. Wt: 354.2 g/mol
InChI Key: OQVOEMRETUJKMB-UHFFFAOYSA-N
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Description

7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran core substituted with a dichloro-nitrophenoxy group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran typically involves multiple steps, starting with the preparation of 2,6-dichloro-4-nitrophenol. This intermediate can be synthesized through nitration of 2,6-dichlorophenol followed by purification . The next step involves the formation of the benzofuran core, which can be achieved through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include amino derivatives, quinones, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s nitro and dichloro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran lies in its benzofuran core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

83054-15-3

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

7-(2,6-dichloro-4-nitrophenoxy)-2,2-dimethyl-3H-1-benzofuran

InChI

InChI=1S/C16H13Cl2NO4/c1-16(2)8-9-4-3-5-13(14(9)23-16)22-15-11(17)6-10(19(20)21)7-12(15)18/h3-7H,8H2,1-2H3

InChI Key

OQVOEMRETUJKMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution containing 32.83 g of 1,2,3-trichloro-5-nitrobenzene and 26.11 g of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in 300 ml of methyl ethyl ketone under an atmosphere of nitrogen and at room temperature was added 21.98 g of anhydrous potassium carbonate. The reaction mixture was heated to reflux. Reflux was maintained for 30 hrs. The reaction mixture was cooled to room temperature and the solvents removed. The tan solid residue was dissolved in hot hexane containing a little ethyl acetate. This was filtered and the filtrate allowed to cool to room temperature then placed in freezer to cool further to promote crystallization. The crystals were collected and placed in a vacuum dessicator for drying. A second crop of crystals was obtained from the mother liquors. This afforded 29.2 g of pale tan crystals. mp 105°-110° C. NMR (CDCl3): 1.47 (s, 6H), 3.03 (s, 2H), 6.3-7.0 (m, 3H), 8.22 (s, 2H).
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